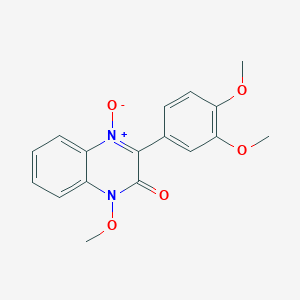![molecular formula C17H14FN3OS B5829638 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as FSL-1, is a synthetic compound that has been widely used in scientific research over the past few decades. This compound is known for its ability to activate Toll-like receptor 2 (TLR2), which plays a crucial role in the immune system.
Mécanisme D'action
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide activates TLR2 by binding to its extracellular domain. This binding leads to the recruitment of adaptor molecules, which activate downstream signaling pathways. These pathways lead to the production of cytokines and chemokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to induce the production of various cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). These molecules play a crucial role in the immune response and can lead to inflammation and tissue damage if produced in excess. 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has also been shown to activate various immune cells, including macrophages, dendritic cells, and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful tool for studying the immune system and its response to various stimuli. It is a potent activator of TLR2 and can induce a robust immune response. However, 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has some limitations for lab experiments. For example, it can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Orientations Futures
There are many future directions for the study of 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide and its role in the immune system. One area of research is the development of new compounds that can activate TLR2 with greater specificity and potency. Another area of research is the study of the downstream signaling pathways activated by 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide and their role in the immune response. Additionally, 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide could be used as a therapeutic agent for various diseases that involve the immune system, such as cancer and autoimmune disorders.
Conclusion:
In conclusion, 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that has been widely used in scientific research to study the immune system and its response to various stimuli. It is a potent activator of TLR2 and can induce a robust immune response. 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has many advantages for lab experiments, but also has some limitations. There are many future directions for the study of 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide and its role in the immune system, which could lead to new therapeutic agents for various diseases.
Méthodes De Synthèse
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 2-fluoro-4-nitroaniline with potassium thiocyanate to form 2-fluoro-4-nitrophenyl thiocyanate. This compound is then reacted with 2-phenylethylamine to form 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide.
Applications De Recherche Scientifique
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been widely used in scientific research to study the immune system and its response to various stimuli. This compound is known for its ability to activate TLR2, which plays a crucial role in the innate immune response. 2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been used to study the role of TLR2 in various diseases such as sepsis, atherosclerosis, and cancer.
Propriétés
IUPAC Name |
2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-14-9-5-4-8-13(14)16(22)19-17-21-20-15(23-17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUGHLRCZBKDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5829578.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)


![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)


![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)

![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)